2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide
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Overview
Description
2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide typically involves the reaction of 6-chloro-2-oxochromen-3-yl and 2-oxochromen-7-yl derivatives with oxyacetamide. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, at room temperature. The reaction mixture is then stirred for a specific period, usually around 1 hour, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar chromen structure and exhibit comparable biological activities.
Benzofuran derivatives: Known for their diverse biological activities and structural similarity to chromen derivatives.
Benzoxazol derivatives: These compounds also share structural similarities and are investigated for their biological activities.
Uniqueness
2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide is unique due to its specific substitution pattern and the presence of both chloro and oxyacetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO6/c21-11-1-4-16-10(5-11)6-15(20(25)28-16)14-8-19(24)27-17-7-12(2-3-13(14)17)26-9-18(22)23/h1-8H,9H2,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQZJXWLEUGJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC(=O)N)OC(=O)C=C2C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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